molecular formula C8H6BrCl2NO B2418990 N-(4-bromo-3-chlorophenyl)-2-chloroacetamide CAS No. 22521-43-3

N-(4-bromo-3-chlorophenyl)-2-chloroacetamide

Cat. No.: B2418990
CAS No.: 22521-43-3
M. Wt: 282.95
InChI Key: KHPKUHYLKVQBNW-UHFFFAOYSA-N
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Description

N-(4-bromo-3-chlorophenyl)-2-chloroacetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine, chlorine, and acetamide functional groups attached to a phenyl ring

Properties

IUPAC Name

N-(4-bromo-3-chlorophenyl)-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl2NO/c9-6-2-1-5(3-7(6)11)12-8(13)4-10/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPKUHYLKVQBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-chlorophenyl)-2-chloroacetamide typically involves the reaction of 4-bromo-3-chloroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-bromo-3-chloroaniline+chloroacetyl chlorideThis compound+HCl\text{4-bromo-3-chloroaniline} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-bromo-3-chloroaniline+chloroacetyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-chlorophenyl)-2-chloroacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and chlorine atoms.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products include derivatives with different substituents replacing the halogen atoms.

    Oxidation: Products may include compounds with higher oxidation states of bromine or chlorine.

    Reduction: Reduced forms of the compound with lower oxidation states of the halogens.

Scientific Research Applications

N-(4-bromo-3-chlorophenyl)-2-chloroacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-chlorophenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide
  • N-(4-bromo-3-chlorophenyl)-2-fluorobenzenemethanamine
  • N-(4-bromo-3-chlorophenyl)-2-nitrobenzamide

Uniqueness

N-(4-bromo-3-chlorophenyl)-2-chloroacetamide is unique due to its specific combination of bromine, chlorine, and acetamide functional groups. This combination imparts distinct reactivity and properties, making it valuable for various applications in research and industry.

Biological Activity

N-(4-bromo-3-chlorophenyl)-2-chloroacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant case studies and data tables.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-3-chloroaniline with chloroacetyl chloride. The reaction is generally conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction.

General Reaction Scheme:

4 bromo 3 chloroaniline+chloroacetyl chlorideN 4 bromo 3 chlorophenyl 2 chloroacetamide+HCl\text{4 bromo 3 chloroaniline}+\text{chloroacetyl chloride}\rightarrow \text{N 4 bromo 3 chlorophenyl 2 chloroacetamide}+\text{HCl}

This method ensures high yield and purity, making it suitable for further biological evaluations .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . A study evaluated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results demonstrated that the compound significantly inhibited bacterial growth, suggesting its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity . In vitro studies on human breast adenocarcinoma cell lines (MCF7) revealed that the compound induced cytotoxic effects, leading to cell death at certain concentrations. The mechanism appears to involve the disruption of cellular processes essential for cancer cell survival .

Table 2: Anticancer Activity Against MCF7 Cell Line

Concentration (µg/mL)Cell Viability (%)
1085
2565
5040
10020

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit key enzymes involved in metabolic pathways or interfere with cellular signaling processes. For instance, it has been suggested that the presence of halogen atoms enhances its binding affinity to target proteins, thereby increasing its biological efficacy .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Antimicrobial Efficacy : A comprehensive evaluation of various derivatives showed that modifications to the halogen substituents significantly influenced antimicrobial potency. Compounds with electron-withdrawing groups exhibited enhanced activity against resistant bacterial strains .
  • Anticancer Research : A study focusing on breast cancer cells demonstrated that this compound could induce apoptosis through pathways involving caspase activation, indicating its potential as a therapeutic agent in oncology .

Q & A

Q. What are the recommended methods for determining the crystal structure of N-(4-bromo-3-chlorophenyl)-2-chloroacetamide?

To determine the crystal structure, single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Growing high-quality single crystals via slow evaporation (e.g., in toluene or dichloromethane) .
  • Collecting diffraction data using MoKα radiation (λ = 0.71073 Å) and a diffractometer calibrated for small-molecule crystallography.
  • Solving the structure using programs like SHELXS/SHELXD for phase determination and SHELXL for refinement .
  • Analyzing intermolecular interactions (e.g., hydrogen bonds, C–H···π contacts) using PLATON or MERCURY .
  • Validating the structure with tools like ORTEP-3 for thermal ellipsoid visualization .

Q. How can researchers optimize the synthesis of this compound?

Synthesis optimization involves:

  • Reacting 4-bromo-3-chloroaniline with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under controlled temperatures (273–298 K) .
  • Using triethylamine as a base to neutralize HCl byproducts and improve reaction efficiency.
  • Purifying via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
  • Validating purity through melting point analysis, HPLC, or 1^1H/13^{13}C NMR spectroscopy .

Q. What spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns and purity (e.g., amide proton at δ ~10 ppm) .
  • IR Spectroscopy : Identification of amide C=O stretch (~1650–1680 cm1^{-1}) and N–H bend (~3300 cm1^{-1}).
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns consistent with bromine/chlorine content .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for halogen-substituted acetamides?

Common challenges include disordered halogen atoms or ambiguous hydrogen bonding. Strategies:

  • Collect high-resolution data (θ > 25°) to improve electron density maps .
  • Use SHELXL restraints for anisotropic displacement parameters of Br/Cl atoms .
  • Cross-validate with computational methods (e.g., DFT geometry optimization) to confirm bond angles and torsional strain .
  • Re-examine hydrogen bonding networks using Hirshfeld surface analysis to resolve discrepancies in intermolecular contacts .

Q. What strategies enable functionalization of this compound for sensor applications?

Functionalization approaches include:

  • Substituting the chloroacetamide group with thiols or amines to create chelating sites for metal ions (e.g., Hg2+^{2+}) .
  • Conjugating the aromatic ring with fluorophores (e.g., naphthalene) via Suzuki coupling for fluorescence-based sensing .
  • Validating sensor performance via UV-Vis titration, fluorescence quenching, and DFT calculations to model binding interactions .

Q. How can computational methods enhance the study of this compound’s reactivity?

  • Molecular Docking : Predict binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in aqueous/organic media .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to correlate electronic properties (e.g., HOMO-LUMO gaps) with experimental reactivity .

Data Contradiction and Validation

Q. How should researchers address discrepancies between experimental and computational bond angles in halogenated acetamides?

  • Compare experimental SCXRD data (e.g., N–C–C–Cl torsional angles) with DFT-optimized structures. Adjust basis sets (e.g., 6-311++G(d,p)) to account for halogen polarization .
  • Evaluate crystal packing effects (e.g., C–H···O contacts) that may distort bond angles in the solid state vs. gas-phase calculations .

Methodological Resources

  • Crystallography : Use SHELX suite for structure refinement and MERCURY for interaction mapping .
  • Synthesis : Follow protocols for analogous acetamides in .
  • Computational Tools : Gaussian for DFT, AutoDock for docking .

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